N~2~-benzyl-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-benzyl-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes a benzyl group, a cyclopropyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized by reacting glycine with an appropriate amine under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Phenylsulfonyl Group Attachment: The phenylsulfonyl group can be attached via a sulfonylation reaction using phenylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production of N2-benzyl-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a base for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzyl or phenylsulfonyl groups.
Reduction: Reduced forms of the compound, potentially altering the cyclopropyl or phenylsulfonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N~2~-benzyl-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and protein binding due to its complex structure.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N2-benzyl-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The benzyl and phenylsulfonyl groups can interact with enzymes or receptors, potentially inhibiting or activating them. The cyclopropyl group may provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N-cyclopropyl-N~2~-(2,4-dichlorophenylsulfonyl)glycinamide
- N~2~-benzyl-N-cyclopropyl-N~2~-(3-nitrophenylsulfonyl)glycinamide
Uniqueness
N~2~-benzyl-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which provide distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, while the phenylsulfonyl group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-16-11-12-16)14-20(13-15-7-3-1-4-8-15)24(22,23)17-9-5-2-6-10-17/h1-10,16H,11-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDBJQJAECETRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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